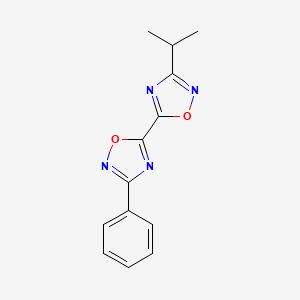

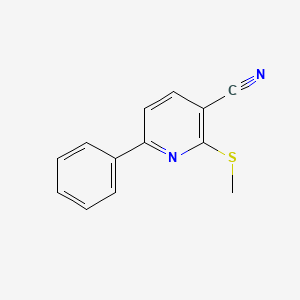

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide, commonly referred to as CDPMA, is a synthetic compound derived from acrylamide and a variety of aromatic compounds. It is a colorless, odorless solid with a melting point of 121-123°C and a boiling point of 250-255°C. CDPMA is widely used in scientific research to study a variety of biological processes and has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Mechanofluorochromic Properties

Researchers have synthesized structurally simple acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide and related compounds, to study their optical properties. These compounds exhibit distinct optical behaviors due to their unique face-to-face stacking modes. The study demonstrated that the emission peaks of certain derivatives exhibited a red-shift upon grinding, attributed to the phase transformation from crystalline to amorphous. This research highlights the potential use of acrylamide derivatives in developing materials with tunable optical properties (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The research explored the synthesis and characterization of new acrylamide derivatives and their application in protecting copper against corrosion, demonstrating their potential as effective corrosion inhibitors in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Solar Cell Applications

The molecular engineering of organic sensitizers for solar cell applications has incorporated acrylamide derivatives. Novel organic sensitizers, featuring donor, electron-conducting, and anchoring groups, were synthesized and shown to exhibit high incident photon-to-current conversion efficiency when anchored onto TiO2 films. This indicates the role of acrylamide derivatives in enhancing the performance of dye-sensitized solar cells (Sanghoon Kim et al., 2006).

Cytotoxicity Studies

The synthesis and in vitro cytotoxic activity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from acrylamide derivatives, have been conducted. These studies are crucial for developing new therapeutic agents, as they provide insights into the cytotoxic properties of these compounds against specific cancer cell lines (Ashraf S. Hassan et al., 2014).

Photopolymerization and Material Science

Acrylamide derivatives have been used as photoinitiators for free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation. This research showcases the potential of acrylamide derivatives in photopolymerization processes, contributing to advancements in material science and engineering (Jing Zhang et al., 2014).

Propriétés

IUPAC Name |

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-7-8-18(14(2)9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWBSIVWIASDCY-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)